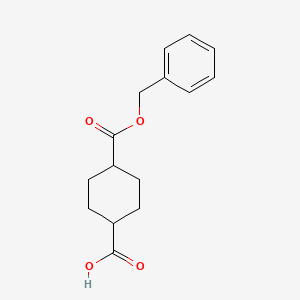
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: is an organic compound that features a cyclohexane ring with two carboxylic acid groups at the 1 and 4 positions, one of which is esterified with a benzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester typically involves the esterification of trans-1,4-Cyclohexanedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-1,4-Cyclohexanedicarboxylic acid.
Reduction: Formation of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl alcohol.
Substitution: Formation of various substituted cyclohexanedicarboxylic acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of polymers and copolymers.
- Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and structural versatility.
Medicine:
- Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester largely depends on its application. In drug delivery, the ester bond can be hydrolyzed by esterases in the body, releasing the active drug. In polymer synthesis, the compound can undergo polymerization reactions to form long-chain polymers with desirable mechanical properties.
類似化合物との比較
cis-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the spatial arrangement of the carboxylic acid groups.
trans-1,4-Cyclohexanedicarboxylic acid: Lacks the benzyl ester group, leading to different reactivity and applications.
trans-1,2-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the position of the carboxylic acid groups on the cyclohexane ring.
Uniqueness:
- The trans configuration of the carboxylic acid groups in trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester provides distinct steric and electronic properties, making it suitable for specific applications in polymer and materials science.
特性
IUPAC Name |
4-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOAWUCLBBYAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














